Chlorocyanoketene

Description

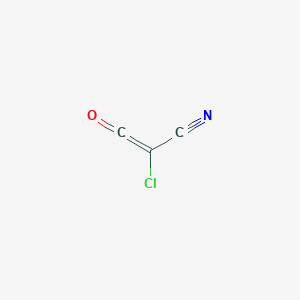

Structure

2D Structure

3D Structure

Properties

CAS No. |

60010-89-1 |

|---|---|

Molecular Formula |

C3ClNO |

Molecular Weight |

101.49 g/mol |

InChI |

InChI=1S/C3ClNO/c4-3(1-5)2-6 |

InChI Key |

VRMYYMCXEUCUAE-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C#N)Cl)=O |

Origin of Product |

United States |

Synthetic Strategies and Generation Methodologies for Chlorocyanoketene

Thermal Generation Routes

Thermal methods for generating chlorocyanoketene rely on the decomposition of specifically designed precursors at elevated temperatures. These reactions are typically performed in the gas phase or in inert solvents to minimize side reactions of the highly reactive ketene (B1206846).

A key strategy for the thermal generation of this compound involves the pyrolysis of 3-azido-4,5-dichloro-5-(trichloromethyl)-2(5H)-furanone. While direct and detailed research findings on the thermolysis of this specific precursor to yield this compound are not extensively documented in readily available literature, the underlying principle is based on the thermal decomposition of azido (B1232118) compounds and the subsequent rearrangement of the resulting intermediates.

The proposed pathway involves the extrusion of molecular nitrogen (N₂) from the azido group to form a highly reactive nitrene intermediate. This is followed by a series of rearrangements and fragmentations of the furanone ring system, ultimately leading to the formation of this compound. The trichloromethyl group and the chlorine atoms on the furanone ring are crucial for the final product formation, though the precise mechanistic details of this transformation require further elucidation through dedicated studies.

Table 1: Proposed Intermediates in the Thermolysis of 3-azido-4,5-dichloro-5-(trichloromethyl)-2(5H)-furanone

| Step | Intermediate | Description |

| 1 | 3-azido-4,5-dichloro-5-(trichloromethyl)-2(5H)-furanone | Starting precursor. |

| 2 | Nitrene Intermediate | Formed upon thermal extrusion of N₂. |

| 3 | Ring-opened/Rearranged Intermediates | Various transient species resulting from the unstable nitrene. |

| 4 | This compound | Final desired product. |

The search for alternative, more accessible, or efficient thermal precursors for this compound is an ongoing area of research. The design of such precursors is guided by the need for a clean decomposition pathway that minimizes the formation of byproducts which could react with the generated ketene. Potential candidates could include other substituted furanones or different heterocyclic systems that can undergo predictable fragmentation upon heating to release this compound. The stability of the precursor at ambient temperature and the temperature required for its decomposition are critical parameters in the development of new thermal routes.

In Situ Generation Techniques and their Advantages

Given the high reactivity and instability of this compound, which often precludes its isolation, in situ generation techniques are of paramount importance. These methods generate the ketene in the presence of a trapping agent, allowing for its immediate consumption in a desired chemical transformation. This approach offers several significant advantages:

Minimization of Decomposition and Polymerization: By generating the ketene in low concentrations and ensuring its rapid reaction, unwanted side reactions such as dimerization or polymerization are significantly suppressed.

Enhanced Safety: Handling of the highly reactive and potentially hazardous ketene is avoided as it is never isolated.

Access to Unstable Intermediates: In situ techniques provide a practical means to utilize highly reactive intermediates like this compound in synthetic chemistry.

Common in situ generation methods for reactive ketenes often involve the dehydrochlorination of the corresponding acyl chlorides using a non-nucleophilic base. While specific literature detailing this approach for this compound is scarce, it represents a plausible and widely used strategy for other ketenes.

Comparative Analysis of this compound Synthesis Pathways

A comparative analysis of the different synthetic pathways to this compound highlights the trade-offs between the various methodologies.

Table 2: Comparison of this compound Generation Methods

| Method | Precursor Type | Advantages | Disadvantages |

| Thermal Generation | Azido-substituted furanones, other potential heterocyclic systems | Can provide a clean source of the ketene in the gas phase. | Requires high temperatures; precursor synthesis can be complex; potential for complex reaction mixtures. |

| In Situ Generation | Acyl chloride derivatives (hypothetical) | Avoids isolation of the reactive ketene; minimizes side reactions; safer to handle; can lead to higher product yields. | Requires careful control of reaction conditions; the presence of reagents for generation (e.g., base) may interfere with subsequent reactions. |

Reactivity and Transformational Pathways of Chlorocyanoketene

Cycloaddition Reactions of Chlorocyanoketene

This compound readily participates in [2+2] cycloaddition reactions with a variety of unsaturated partners, leading to the formation of four-membered rings. These reactions are of significant synthetic utility for accessing cyclobutanones, cyclobutenones, and β-lactams.

The [2+2] cycloaddition reactions of this compound are believed to proceed through a concerted [π2s + π2a] mechanism or a stepwise mechanism involving a zwitterionic intermediate. The specific pathway is influenced by the nature of the reacting partner.

This compound undergoes [2+2] cycloaddition with a range of alkenes and substituted olefins to afford cyclobutanone (B123998) derivatives. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of the substituents on the olefin. Generally, electron-rich olefins react more readily with the electrophilic this compound.

Detailed research has shown that the reaction of this compound, often generated in situ, with various olefins provides the corresponding cyclobutanones in moderate to good yields. The stereochemistry of the starting olefin is typically retained in the product, consistent with a concerted cycloaddition mechanism.

| Alkene/Olefin | Product | Yield (%) |

|---|---|---|

| Styrene | 2-Chloro-2-cyano-3-phenylcyclobutanone | Good |

| Cyclopentadiene (B3395910) | 3-Chloro-3-cyanobicyclo[3.2.0]hept-6-en-2-one | Moderate |

| Ethyl vinyl ether | 3-Chloro-3-cyano-2-ethoxycyclobutanone | Good |

| Acrylonitrile | 2,3-Dicyano-2-chlorocyclobutanone | Moderate |

The [2+2] cycloaddition of this compound with alkynes provides a direct route to highly functionalized cyclobutenones. These products are valuable intermediates in organic synthesis. The reaction proceeds with both terminal and internal acetylenes. With unsymmetrical internal alkynes, the reaction can potentially lead to regioisomers, and the outcome is often governed by a combination of steric and electronic factors.

Studies on the cycloaddition of this compound with internal alkynes have demonstrated good yields of the corresponding cyclobutenones. For instance, reaction with diphenylacetylene (B1204595) and 3-hexyne (B1328910) affords the respective substituted 4-chloro-4-cyanocyclobutenones in high yields. The reaction with the unsymmetrical 1-phenylpropyne also proceeds with high regioselectivity.

| Alkyne | Product | Yield (%) |

|---|---|---|

| 1-Hexyne | 4-Butyl-2-chloro-2-cyanocyclobutenone | Moderate |

| Diphenylacetylene | 4-Chloro-4-cyano-2,3-diphenylcyclobutenone | 77 |

| 3-Hexyne | 4-Chloro-4-cyano-2,3-diethylcyclobutenone | 61 |

| 1-Phenylpropyne | 4-Chloro-4-cyano-2-methyl-3-phenylcyclobutenone | 84 |

The reaction of a ketene (B1206846) with an imine to form a β-lactam is known as the Staudinger reaction or Staudinger cycloaddition. This reaction is a cornerstone in the synthesis of β-lactam antibiotics and other pharmacologically important compounds. The reaction of this compound with various imines provides a direct and efficient route to 3-chloro-3-cyano-substituted β-lactams.

The generally accepted mechanism for the Staudinger reaction involves the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene to form a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate furnishes the β-lactam ring. nih.govrsc.org

[2+2] Cycloadditions

Reactions with Imines (Staudinger Reaction)

Formation of β-Lactam Scaffolds

The Staudinger reaction using this compound is a powerful tool for the construction of the β-lactam (2-azetidinone) core structure. The presence of the chloro and cyano groups at the C3 position of the resulting β-lactam offers valuable synthetic handles for further functionalization. The reaction is applicable to a wide range of imines, allowing for the synthesis of a diverse library of β-lactam derivatives.

Stereochemical Outcomes and Diastereocontrol

The Staudinger reaction creates two new stereocenters at C3 and C4 of the β-lactam ring. Consequently, the relative stereochemistry (cis or trans) of the substituents at these positions is a critical aspect of the reaction. The stereochemical outcome is determined during the ring-closure step of the zwitterionic intermediate. nih.gov

The (E)-zwitterion, formed from the initial nucleophilic attack, typically undergoes conrotatory ring closure to yield the cis-β-lactam. If there is competing isomerization of the zwitterionic intermediate to the (Z)-isomer before ring closure, the trans-β-lactam will be formed. rsc.org The rate of ring closure versus the rate of isomerization is influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the temperature.

Significant efforts have been dedicated to controlling the diastereoselectivity of the Staudinger reaction. The use of chiral imines, derived from chiral aldehydes or amines, can induce facial selectivity in the approach of the ketene, leading to the formation of one diastereomer in excess. This substrate-controlled diastereoselection has been successfully employed in the synthesis of enantiomerically enriched β-lactams. For example, the reaction of a ketene with an imine bearing a chiral auxiliary on the nitrogen atom can proceed with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org

| Imine | Ketene Precursor | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-benzylidene-(S)-α-phenylethylamine | Chloroacetyl chloride | (3R,4S,1'S)-cis | High |

| (E)-N-(4-methoxybenzylidene)glycinate ester | Phthalamidoacetyl chloride | cis | >95:5 |

| Imine from (R)-glyceraldehyde acetonide | Benzyloxyacetyl chloride | cis | High |

[4+2] Cycloadditions

Nucleophilic Addition Reactions to the Ketene Moiety

The most fundamental reaction of the carbonyl group in ketenes is nucleophilic addition. libretexts.orglibretexts.org The central carbon of the ketene functional group (C=C=O) is highly electrophilic and is the primary site of attack for nucleophiles. chemguide.co.uk In this compound, the strong electron-withdrawing effects of both the chlorine and cyano groups dramatically increase the partial positive charge on this carbon, making it exceptionally susceptible to nucleophilic attack.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the central carbon, which pushes the π-electrons of the C=C bond to form an enolate intermediate. This enolate is then typically protonated to yield the final product, which is a carboxylic acid derivative.

Mechanism of Nucleophilic Addition:

Nucleophilic Attack: The nucleophile adds to the electrophilic central carbon of the ketene.

Intermediate Formation: A tetrahedral carbon is formed, and the π-electrons shift to form an enolate. The negative charge of the enolate is stabilized by the adjacent chloro and cyano groups.

Protonation: The enolate is protonated by a protic solvent or during acidic workup to give the final stable product.

Table 3: Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Initial Adduct (Enolate) | Final Product | Product Class |

|---|---|---|---|---|

| Water | H₂O | Chlorocyanoacetate enolate | Chlorocyanoacetic acid | Carboxylic Acid |

| Alcohol | ROH | Alkyl chlorocyanoacetate enolate | Alkyl chlorocyanoacetate | Ester |

| Amine | R₂NH | Chlorocyanoacetamide enolate | N,N-Dialkyl-chlorocyanoacetamide | Amide |

This high reactivity makes this compound a useful, albeit transient, intermediate for the synthesis of various α-substituted carbonyl compounds.

Reactivity with Oxygen-Centered Nucleophiles

This compound readily reacts with oxygen-centered nucleophiles, such as alcohols, to form the corresponding ester derivatives. A notable example is its reaction with tert-butanol, which proceeds via nucleophilic addition to the ketene carbonyl. This reaction underscores the utility of this compound in synthesizing sterically hindered esters.

The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the ketene, leading to the formation of an enol intermediate. This intermediate then tautomerizes to the more stable ester product.

| Nucleophile | Product | Reaction Type |

| tert-Butanol | tert-Butyl 2-chloro-2-cyanoacetate | Nucleophilic Addition |

| Water | 2-Chloro-2-cyanoacetic acid | Nucleophilic Addition |

Reactivity with Nitrogen-Centered Nucleophiles

The reaction of this compound with nitrogen-centered nucleophiles, particularly imines, has been a subject of significant interest due to its application in the synthesis of β-lactams. This transformation is a [2+2] cycloaddition, also known as the Staudinger cycloaddition.

In this reaction, the imine acts as the 2π component, and the ketene acts as the other 2π component. The reaction is believed to proceed through a zwitterionic intermediate, which then undergoes ring closure to form the four-membered β-lactam ring. The stereochemical outcome of the Staudinger reaction with this compound can be influenced by the substituents on the imine and the reaction conditions.

| Nucleophile (Imine) | Product | Reaction Type |

| N-Benzylidenemethylamine | 3-Chloro-3-cyano-1-methyl-4-phenylazetidin-2-one | [2+2] Cycloaddition |

| N-(4-Methoxybenzylidene)aniline | 3-Chloro-3-cyano-1-phenyl-4-(4-methoxyphenyl)azetidin-2-one | [2+2] Cycloaddition |

Reactions with primary and secondary amines are also expected to proceed readily, yielding the corresponding amides. However, the high reactivity of this compound can sometimes lead to the formation of complex product mixtures if the reaction is not carefully controlled.

Reactivity with Other Heteroatomic Nucleophiles

While less documented, this compound is anticipated to react with other heteroatomic nucleophiles, such as thiols. The reaction with a thiol would proceed in a manner analogous to that with alcohols, yielding a thioester. The soft nature of the sulfur atom in a thiol makes it a potent nucleophile for the soft electrophilic center of the ketene.

Electrophilic Addition Reactions of this compound

This compound is a valuable reagent in [2+2] cycloaddition reactions with alkenes. In these reactions, the this compound acts as the electrophilic component, and the alkene serves as the nucleophilic counterpart. These cycloadditions provide a direct route to functionalized cyclobutanones.

The reaction is generally concerted and proceeds through a suprafacial-suprafacial mode. The regioselectivity of the addition is influenced by the electronic nature of the substituents on the alkene. Electron-rich alkenes tend to react more readily with the electron-deficient this compound.

| Alkene | Product | Reaction Type |

| Cyclohexene (B86901) | 7-Chloro-7-cyanobicyclo[4.2.0]octan-8-one | [2+2] Cycloaddition |

| Styrene | 2-Chloro-2-cyano-3-phenylcyclobutanone | [2+2] Cycloaddition |

| 1,3-Butadiene | 2-Chloro-2-cyano-3-vinylcyclobutanone | [2+2] Cycloaddition |

Rearrangement Pathways Involving this compound Intermediates

This compound itself is typically generated in situ and used directly. However, rearrangement reactions can be significant in the chemistry of α-haloketenes and their precursors. One of the most relevant rearrangement pathways in the context of ketene chemistry is the Wolff rearrangement.

The Wolff rearrangement is a reaction that converts an α-diazoketone into a ketene. If a chlorocyano-α-diazoketone were subjected to thermal, photochemical, or metal-catalyzed conditions, it would be expected to undergo a Wolff rearrangement to generate this compound. This rearrangement proceeds through a carbene intermediate or a concerted mechanism involving the migration of the alkyl or aryl group and the expulsion of nitrogen gas.

Furthermore, the cycloadducts derived from this compound can undergo subsequent rearrangements. For instance, the resulting cyclobutanones can be subjected to ring-expansion reactions under specific conditions, providing access to larger ring systems.

Radical Reactions and Pathways of Halogenated Ketenes

The investigation of radical reactions involving this compound is a less explored area. However, the presence of a halogen atom suggests that radical pathways could be initiated under suitable conditions, such as photolysis or in the presence of radical initiators.

For halogenated ketenes in general, radical addition to the carbon-carbon double bond is a potential reaction pathway. A radical species could add to the less substituted carbon of the ketene, generating a more stable radical on the α-carbon. This intermediate could then be trapped by another species or undergo further transformations.

Another possibility is the initiation of radical polymerization. The carbon-carbon double bond of the ketene could, in principle, participate in a chain-growth polymerization process. However, the high reactivity of the ketene functional group would likely lead to complex side reactions, making controlled polymerization challenging.

Mechanistic Elucidation of Chlorocyanoketene Reactions

Experimental Mechanistic Investigations

Experimental studies form the cornerstone of mechanistic elucidation, providing tangible evidence of reaction pathways and the species involved. For chlorocyanoketene, a combination of kinetic analysis, isotopic labeling, and the identification of intermediates has been pivotal in understanding its chemical behavior.

Kinetic Studies and Determination of Rate-Limiting Steps

For instance, the cycloaddition of ketenes with alkenes is a well-established method for the synthesis of cyclobutanones. The mechanism of these reactions can be either concerted, proceeding through a single transition state, or stepwise, involving the formation of a discrete intermediate. Kinetic studies can help distinguish between these pathways. A concerted [2+2] cycloaddition is expected to exhibit second-order kinetics, being first-order in both the ketene (B1206846) and the alkene. In contrast, a stepwise mechanism involving the formation of a zwitterionic intermediate might display more complex kinetic behavior, potentially with a change in the rate-limiting step depending on the specific reactants and reaction conditions.

In the case of this compound, its electrophilic nature, enhanced by the electron-withdrawing cyano and chloro substituents, suggests that it would readily react with electron-rich alkenes. The rate of such reactions would be expected to be significantly influenced by the electronic properties of the alkene. A detailed kinetic analysis of these reactions, involving systematic variation of reactant concentrations and temperature, would provide invaluable data on activation parameters (enthalpy and entropy of activation), shedding light on the nature of the transition state and the degree of charge separation.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Alkene

| Experiment | [this compound] (M) | [Alkene] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

This table presents hypothetical data to illustrate how kinetic experiments could be used to determine the rate law for a reaction involving this compound. If the reaction is first-order in both reactants, doubling the concentration of either reactant would double the initial rate.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for bond-forming and bond-breaking processes. wikipedia.orgbionity.com By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), chemists can follow the labeled atom's position in the products, thereby elucidating the reaction mechanism.

For this compound, isotopic labeling could be employed to investigate the mechanism of its cycloaddition reactions. For example, by synthesizing this compound with a ¹³C-labeled carbonyl carbon, one could determine the regioselectivity of its reaction with an unsymmetrical alkene. Analysis of the resulting cyclobutanone (B123998) product using techniques like NMR or mass spectrometry would reveal the precise location of the ¹³C label, confirming which of the two possible regioisomers is formed.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a labeled reactant is compared to the rate with an unlabeled reactant, can provide information about the rate-determining step. A significant KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step. For instance, a ¹³C KIE at the carbonyl carbon of this compound during a cycloaddition would suggest that this carbon is directly involved in the bond-forming events of the slowest step.

Identification and Characterization of Reactive Intermediates

Many chemical reactions proceed through the formation of transient, highly reactive species known as reactive intermediates. ddugu.ac.inlibretexts.orgwikipedia.org The direct observation or trapping of these intermediates provides compelling evidence for a proposed reaction mechanism. libretexts.org In the context of this compound reactions, particularly stepwise cycloadditions, the intermediacy of zwitterions or diradicals could be postulated.

The reaction of this compound with an electron-rich alkene could potentially proceed through a zwitterionic intermediate, where a new carbon-carbon bond is formed, leaving a positive charge on one of the former alkene carbons and a negative charge on the oxygen of the enolate. The high electrophilicity of this compound would favor the formation of such a polarized species.

Experimental techniques to identify such intermediates include:

Spectroscopic Methods: In some cases, reactive intermediates can be observed directly using spectroscopic techniques such as low-temperature NMR or flash photolysis coupled with UV-Vis or IR spectroscopy. These methods allow for the characterization of short-lived species under controlled conditions.

Trapping Experiments: A common strategy to infer the existence of a reactive intermediate is to introduce a "trapping" agent that can react with the intermediate to form a stable, characterizable product. For a zwitterionic intermediate, a protic solvent could potentially trap the enolate, leading to an acyclic product instead of the cyclobutanone. The isolation of such a trapped product would provide strong evidence for the stepwise nature of the reaction.

Theoretical and Computational Mechanistic Approaches

In conjunction with experimental investigations, theoretical and computational methods have become indispensable tools for elucidating reaction mechanisms. These approaches provide detailed insights into the electronic structure of molecules and the energetic profiles of reaction pathways, often revealing details that are difficult or impossible to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) has emerged as a powerful computational method for studying the mechanisms of organic reactions. pku.edu.cn DFT calculations can be used to model the geometries of reactants, products, transition states, and intermediates, as well as to calculate their relative energies. This allows for the construction of a detailed potential energy surface for a given reaction, providing a theoretical roadmap of the transformation.

For the reactions of this compound, DFT calculations could be employed to:

Distinguish between concerted and stepwise mechanisms: By locating the transition states for both a concerted [2+2] cycloaddition and the individual steps of a stepwise pathway, and comparing their calculated activation energies, one can predict which mechanism is energetically more favorable.

Predict regioselectivity: In reactions with unsymmetrical substrates, DFT can be used to calculate the activation energies for the formation of all possible regioisomers. The pathway with the lowest activation barrier is predicted to be the major one.

Analyze the structure of transition states: DFT provides detailed information about the geometry of transition states, including the lengths of forming and breaking bonds. This can reveal the degree of synchronicity in a concerted reaction or the nature of the charge distribution in a polar transition state.

Table 2: Hypothetical DFT-Calculated Activation Energies for this compound Cycloaddition

| Reaction Pathway | Reactant | Transition State Geometry | Activation Energy (kcal/mol) |

| Concerted [2+2] | This compound + Ethene | Asynchronous, C-C bonds forming at different rates | 15.2 |

| Stepwise (Step 1) | This compound + Ethene | Formation of zwitterionic intermediate | 18.5 |

| Stepwise (Step 2) | Zwitterionic intermediate | Ring closure to cyclobutanone | 2.1 |

This hypothetical data illustrates how DFT calculations could be used to compare the energetics of different reaction pathways. In this example, the concerted pathway has a lower activation energy, suggesting it would be the preferred mechanism.

Frontier Molecular Orbital (FMO) Theory Analyses

Frontier Molecular Orbital (FMO) theory provides a qualitative but powerful framework for understanding and predicting the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like cycloadditions. pku.edu.cn The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other reactant (the electrophile).

In the context of the [2+2] cycloaddition of this compound with an alkene, FMO theory can be used to rationalize the observed reactivity. This compound, with its electron-withdrawing substituents, is expected to have a low-lying LUMO. An electron-rich alkene, conversely, will have a high-lying HOMO. The interaction between the HOMO of the alkene and the LUMO of the ketene is therefore expected to be the dominant frontier orbital interaction.

The energy difference between the interacting HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the reaction rate. A smaller gap generally leads to a more favorable interaction and a faster reaction. The coefficients of the atomic orbitals in the HOMO and LUMO can be used to predict the regioselectivity of the reaction. The new bonds will preferentially form between the atoms with the largest orbital coefficients in the respective frontier orbitals.

By analyzing the shapes and energies of the frontier orbitals of this compound and various reaction partners, FMO theory can provide valuable qualitative predictions about its cycloaddition behavior, complementing the quantitative insights gained from DFT calculations.

Quantum Chemical Characterization of Transition States and Zwitterionic Intermediates

The elucidation of reaction mechanisms for species like this compound heavily relies on quantum chemical calculations to map out the potential energy surface connecting reactants to products. A critical aspect of this is the characterization of transition states (TS), which represent the maximum energy point along the minimum energy reaction path. nih.gov These are not stable molecules but rather fleeting geometries that are first-order saddle points on the potential energy surface, characterized computationally by the presence of a single imaginary vibrational frequency. nih.gov

For the reactions of this compound, particularly in [2+2] cycloadditions with alkenes or imines, density functional theory (DFT) is a commonly employed computational method to locate and optimize the geometry of these transition states. Calculations would typically determine the activation energy barrier, which is the energy difference between the reactants and the transition state. This barrier is a key determinant of the reaction rate.

The nature of the cycloaddition can be further probed by investigating the possibility of a stepwise mechanism involving a zwitterionic intermediate. In such a mechanism, one new covalent bond forms first, leading to a charge-separated intermediate, which then cyclizes to form the final product. Quantum chemical calculations can explore this possibility by attempting to locate a stable minimum on the potential energy surface corresponding to this zwitterionic structure. For many cycloadditions, computational studies have shown that while the transition state may have polar character, a discrete zwitterionic intermediate is not always located, suggesting a concerted, albeit potentially asynchronous, mechanism.

The table below illustrates the typical data generated from quantum chemical calculations for a hypothetical reaction pathway involving a transition state.

| Parameter | Description | Typical Computational Output |

| ΔE‡ | Activation Energy | Energy value (e.g., in kcal/mol or kJ/mol) representing the barrier to reaction. |

| TS Geometry | Bond lengths and angles of the transition state structure | Optimized coordinates of the atoms at the saddle point. |

| Imaginary Frequency | Vibrational mode of the TS | A single negative frequency value (e.g., in cm-1) confirming the structure as a first-order saddle point. |

| Intermediate Stability | Energy of a potential zwitterionic intermediate relative to reactants | Energy value; a negative value would indicate a stable intermediate. |

Computational Analysis of Regioselectivity and Stereoselectivity, including Asynchronicity and Torquoelectronic Effects

Computational analysis is indispensable for predicting and rationalizing the regioselectivity and stereoselectivity of this compound cycloadditions. nih.govresearchgate.net When this compound reacts with an unsymmetrical alkene, for instance, two different regioisomers can be formed. By calculating the activation energies for the transition states leading to each regioisomer, the kinetically favored product can be predicted; the pathway with the lower energy barrier will be the dominant one. nih.gov

Asynchronicity in the transition state is a key concept in understanding these reactions. A cycloaddition is asynchronous if the formation of the two new sigma bonds is not simultaneous. In the transition state, one forming bond will be significantly shorter than the other. The degree of asynchronicity can be quantified by comparing the lengths of the forming bonds in the computationally optimized transition state geometry. Highly asynchronous, polar mechanisms are often invoked to explain the regioselectivity observed in ketene cycloadditions.

Torquoelectronic effects refer to the stereoelectronic influence of orbital alignments during bond rotation and formation, particularly in pericyclic reactions. These effects can play a significant role in determining the stereochemical outcome of the reaction. In the context of this compound cycloadditions, computational models can analyze the orbital interactions in the transition state to understand how substituent rotations and orbital phase relationships favor one stereoisomer over another. The conrotatory or disrotatory motion of substituents as the new ring forms is governed by these effects, which can be visualized and quantified through analysis of the molecular orbitals involved in the transition state.

The following table outlines the computational approaches used to analyze selectivity in these reactions.

| Selectivity Type | Computational Approach | Key Insight |

| Regioselectivity | Compare activation energies (ΔE‡) of competing transition states (TS1 vs. TS2). | The lowest energy TS corresponds to the major regioisomer. |

| Stereoselectivity | Compare activation energies of diastereomeric transition states (e.g., endo vs. exo). | The lowest energy TS corresponds to the major stereoisomer. |

| Asynchronicity | Analyze the lengths of the two forming bonds (e.g., Cα-C1 and Cβ-C2) in the optimized TS geometry. | A significant difference in bond lengths (Δd = |

| Torquoelectronic Effects | Analyze molecular orbital interactions and substituent rotations along the reaction coordinate. | Explains the preference for specific rotational motions that minimize steric and electronic repulsion, leading to a favored stereoisomer. |

Electron Localization Function (ELF) Topological Analysis of Bonding Changes

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and analyze chemical bonding in a chemically intuitive way. canterbury.ac.uk It is based on the principle of electron pair probability and provides a map of regions where electrons are localized, such as in atomic cores, covalent bonds, and lone pairs. mdpi.com The topological analysis of the ELF gradient field divides molecular space into distinct regions, or basins, each corresponding to a specific chemical feature.

In the context of this compound reactions, ELF analysis provides a detailed picture of the continuous changes in electronic structure as the reaction progresses from reactants, through the transition state, to products. This method, often part of a broader "Bonding Evolution Theory" (BET) analysis, allows researchers to precisely determine when and how chemical bonds are broken and formed. mdpi.com

For a [2+2] cycloaddition of this compound, an ELF analysis would reveal the following:

Initial State (Reactants): The ELF topology would show distinct basins corresponding to the C=C and C=O double bonds of the ketene, the C≡N triple bond, and the C-Cl single bond, as well as the double bond of the reacting alkene or imine.

Transition State: As the reactants approach, the basins corresponding to the π-systems of the ketene and the alkene begin to deform and merge. New valence basins, corresponding to the forming C-C sigma bonds, will start to appear. The analysis can pinpoint the exact point along the reaction coordinate where the electronic structure undergoes a significant change, signaling the onset of bond formation.

Final State (Product): The topology of the cycloadduct would show fully formed disynaptic basins (representing two-center covalent bonds) for the new C-C single bonds of the cyclobutane (B1203170) ring, while the basins for the original double bonds of the reactants would have vanished.

This detailed analysis provides a rigorous, quantitative description of the bond reorganization process, complementing the energy-based analysis of the reaction mechanism.

Advanced Spectroscopic Characterization of Chlorocyanoketene Adducts and Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of chlorocyanoketene derivatives in solution. hud.ac.uk By mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides definitive evidence of covalent bond frameworks, connectivity, and stereochemistry.

For this compound adducts, ¹H NMR spectra reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling (J-coupling). For instance, in the cyclo-adduct 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one, the proton signals and their multiplicities provide direct evidence of the bicyclic structure formed. orgsyn.org

¹³C NMR spectroscopy complements ¹H NMR by detailing the carbon skeleton of the molecule. Key resonances in the ¹³C NMR spectrum of a this compound adduct include the carbonyl carbon of the former ketene (B1206846) group, the quaternary carbon bonded to both the chlorine atom and the cyano group, and the nitrile carbon itself. orgsyn.org The chemical shifts are highly sensitive to the local electronic environment, confirming the presence and connectivity of these functional groups. For example, the ¹³C NMR spectrum of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one shows characteristic signals for the carbonyl carbon (189.91 ppm), the cyano carbon (115.90 ppm), and the carbon bearing the chloro and cyano groups (64.17 ppm). orgsyn.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to assemble the full molecular structure of more complex derivatives, establishing long-range connectivities between protons and carbons.

Interactive Table 1: Representative NMR Data for a this compound Adduct

The following table provides ¹H and ¹³C NMR data for 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one, a common adduct formed from the reaction of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks | Reference |

| ¹³C NMR | 189.91 | C=O (Ketone) | orgsyn.org |

| 115.90 | C≡N (Nitrile) | orgsyn.org | |

| 64.17 | C-Cl, C-CN | orgsyn.org | |

| 55.33 | Bridgehead CH | orgsyn.org | |

| 36.26 | Bridgehead CH | orgsyn.org | |

| 24.25, 21.41, 21.20, 20.72 | Cyclohexene (B86901) ring CH₂ | orgsyn.org | |

| ¹H NMR | 3.96 | m (1H) | orgsyn.org |

| 3.03 | m (1H) | orgsyn.org | |

| 1.66 | m (8H) | orgsyn.org |

Mass Spectrometry (MS) for Adduct Identification and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound adducts, MS is crucial for confirming their formation and studying their fragmentation pathways, which can provide structural clues. mdpi.com

Soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are often used to generate molecular ions or protonated/adducted species with minimal fragmentation. unm.eduucdavis.edu In CI, a reagent gas is used to produce adduct ions, such as [M+H]⁺ or [M+NH₄]⁺, which helps to unambiguously identify the molecular weight of the parent molecule. orgsyn.orgunm.edu For example, the CI mass spectrum of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one shows a prominent ion at m/z 184, corresponding to the protonated molecule ([M+H]⁺). orgsyn.org

Harder ionization techniques, like Electron Ionization (EI), cause extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. Common fragmentation pathways for this compound adducts may involve the loss of small, stable neutral molecules such as CO, HCl, or HCN. Analysis of these fragments helps to piece together the structure of the original adduct. The EI mass spectrum of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one, for instance, shows a molecular ion (M⁺) at m/z 183 and significant fragment ions corresponding to the loss of chlorine and other moieties. orgsyn.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments.

Interactive Table 2: Mass Spectrometry Data for a this compound Adduct

This table summarizes the key mass spectrometry findings for 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one.

| Ionization Mode | m/z | Identity | Reference |

| EI | 183 | [M]⁺ | orgsyn.org |

| 148 | [M - Cl]⁺ | orgsyn.org | |

| 81 | (Fragment) | orgsyn.org | |

| CI | 184 | [M+H]⁺ | orgsyn.org |

| 156 | (Fragment) | orgsyn.org |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and provides a characteristic "fingerprint" based on functional groups. nih.govmdpi.com These methods are complementary; IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy measures changes in polarizability. edinst.com

In the characterization of this compound and its derivatives, IR spectroscopy is particularly effective for identifying key functional groups. The most prominent and diagnostic absorption band for the ketene moiety in this compound itself would be the intense, asymmetric C=C=O stretching vibration, typically found in the 2100-2150 cm⁻¹ region. For its adducts, this band is absent, but other characteristic signals appear. For example, the IR spectrum of the cyclo-adduct 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one displays a strong absorption for the four-membered ring lactam (β-lactam) carbonyl group (C=O) around 1838 cm⁻¹. orgsyn.org Another crucial band is the nitrile (C≡N) stretch, which typically appears as a sharp, medium-intensity band in the 2210-2260 cm⁻¹ region. orgsyn.org The C-Cl stretching vibration is also observable, usually in the fingerprint region below 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the less polar C≡N and C-Cl bonds can produce strong Raman signals. researchgate.net Comparing the IR and Raman spectra can help resolve ambiguities and provide a more complete picture of the molecule's vibrational properties, especially for molecules with a center of symmetry where certain vibrations may be IR-active but Raman-inactive, and vice versa. americanpharmaceuticalreview.com

Interactive Table 3: Characteristic IR Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretch | ~2340 | orgsyn.org |

| Carbonyl (C=O) in β-Lactam Adduct | Stretch | ~1838 | orgsyn.org |

| Carbonyl (C=O) in Ester Adduct | Stretch | ~1740 | vulcanchem.com |

| Carbon-Chlorine (C-Cl) | Stretch | ~600-800 | vulcanchem.com |

Electronic Absorption and Circular Dichroism Spectroscopy for Chiral Adducts

When this compound reacts with chiral molecules, the resulting adducts can be optically active. Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are powerful techniques for studying the electronic properties of these chiral derivatives. pg.edu.pl

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light as electrons are promoted to higher energy levels. pg.edu.pl Chromophores, such as the carbonyl group, the nitrile group, and any aromatic rings in the adduct, give rise to characteristic absorption bands. While UV-Vis spectra are identical for a pair of enantiomers, they provide essential information on the electronic transitions within the molecule. pg.edu.plresearchgate.net

Circular Dichroism (CD) spectroscopy is the key technique for characterizing chiral molecules. photophysics.com It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. scirp.org A non-racemic chiral adduct of this compound will exhibit a unique CD spectrum with positive or negative bands (known as Cotton effects) corresponding to its electronic transitions. The CD spectrum of one enantiomer is a mirror image of the other. pg.edu.pl This technique is exceptionally sensitive to the three-dimensional arrangement of atoms around the chromophore, making it an invaluable tool for assigning the absolute configuration of chiral centers in the adducts and studying their conformational properties in solution.

X-ray Crystallography for Definitive Solid-State Structural Determination

While the aforementioned spectroscopic methods provide a wealth of structural information, X-ray crystallography stands as the ultimate arbiter for the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. libretexts.organton-paar.com This technique is applicable when a derivative or adduct of this compound can be grown into a high-quality single crystal.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com This pattern is directly related to the arrangement of atoms within the crystal lattice. Through complex mathematical analysis, the diffraction data is converted into a three-dimensional electron density map, from which the precise positions of all atoms (excluding hydrogen in many cases) can be determined. libretexts.org

X-ray crystallography provides highly accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry with unparalleled precision. anton-paar.comjhu.edu For adducts of this compound, a crystal structure can definitively confirm the regiochemistry and stereochemistry of the cycloaddition, reveal intermolecular interactions such as hydrogen bonding in the crystal packing, and provide a static, atomic-resolution snapshot of the molecule. nih.gov This solid-state structural data serves as the gold standard against which data from other spectroscopic methods and computational models are compared.

Strategic Applications of Chlorocyanoketene in Complex Organic Synthesis

Construction of Fundamental Four-Membered Ring Systems

The inherent reactivity of chlorocyanoketene makes it an exceptional reagent for [2+2] cycloaddition reactions. This reactivity is harnessed to construct a variety of strained four-membered carbocyclic and heterocyclic scaffolds, which are key intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Synthesis of β-Lactam Scaffolds and Analogs

The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. researchgate.netencyclopedia.pub this compound has proven to be a highly effective ketene component in this reaction, readily undergoing cycloaddition with a wide array of imines, including formimidates and thioformimidates, to produce β-lactam (2-azetidinone) rings. thieme-connect.deacs.orgacs.org This method is notable for its directness and efficiency in creating the core structure of many antibiotic families. acs.org

The reaction between this compound and imines is often highly stereoselective. thieme-connect.deacs.org For instance, in cycloadditions with formimidates, the cyano group is consistently found to be in a trans position relative to the adjacent substituent on the β-lactam ring. thieme-connect.de This stereospecificity is attributed to the mechanism of the cycloaddition, which is believed to proceed through a zwitterionic intermediate. acs.orgresearchgate.net The stereochemical outcome can be influenced by several factors, including the structure of the imine, the solvent, and the reaction temperature, allowing for controlled access to specific diastereomers. encyclopedia.pubresearchgate.net Studies on the cycloaddition of this compound with α,β-unsaturated imines, such as cinnamylideneamines, have shown that the formation of 2-azetidinones is favored, particularly when the N-substituent on the imine is sterically small. escholarship.orgresearchgate.net

The versatility of this approach is demonstrated by its application in the synthesis of various β-lactam analogs, including those fused to other ring systems. cdnsciencepub.com The reaction's stereoselectivity and broad substrate scope make it a powerful tool for generating libraries of β-lactam derivatives for medicinal chemistry applications. encyclopedia.pub

Table 1: Examples of β-Lactam Synthesis using this compound This table is interactive. Click on the headers to sort.

| Imine Reactant | Product | Yield (%) | Stereochemistry | Reference |

|---|---|---|---|---|

| Ethyl N-phenylformimidate | 3-Chloro-3-cyano-1-phenyl-4-ethoxy-2-azetidinone | 48% | trans (inferred) | acs.org |

| Dicyclohexylcarbodiimide | 1,3-Dicyclohexyl-4-(chloro)(cyano)methylene-2-azetidinone | 88% | Not Specified | acs.org |

| Thioformimidates | 3-Chloro-3-cyano-β-lactams | Modest to Good | trans (cyano to R¹ group) | thieme-connect.de |

| Cinnamylideneamines | 2-Azetidinones | Varies | Controllable by N-substituent | escholarship.orgresearchgate.net |

Formation of Substituted Cyclobutanone (B123998) Derivatives

This compound undergoes efficient [2+2] cycloaddition reactions with a variety of alkenes to furnish substituted cyclobutanone derivatives. beilstein-journals.orgresearchgate.net This transformation is a powerful method for C-C bond formation and the construction of four-membered carbocycles. beilstein-journals.org The ketene is typically generated in situ via thermolysis of a precursor like 4-azido-3-chloro-5-isopropoxy-2(5H)-furanone, which allows for a low and steady concentration of the reactive ketene, avoiding unwanted side reactions. orgsyn.org

The reaction is applicable to di-, tri-, and tetrasubstituted alkenes, demonstrating broad substrate scope and leading to good yields of the corresponding 7-chloro-7-cyanobicyclo[n.2.0]alkan-8-one systems or related monocyclic cyclobutanones. researchgate.netorgsyn.org For example, the reaction with cyclohexene (B86901) produces 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one in high yield. researchgate.netorgsyn.org Similarly, cycloaddition with alkynes yields cyclobutenone derivatives, which are themselves valuable synthetic intermediates. capes.gov.bracs.org The high electrophilicity and puckered nature of the resulting cyclobutanone ring offer numerous possibilities for subsequent stereoselective transformations and ring-opening reactions. beilstein-journals.org

Table 2: Synthesis of Cyclobutanones from this compound and Alkenes This table is interactive. Click on the headers to sort.

| Alkene Reactant | Cyclobutanone Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexene | 7-Chloro-7-cyanobicyclo[4.2.0]octan-8-one | 76% | orgsyn.org |

| Cyclopentene | 6-Chloro-6-cyanobicyclo[3.2.0]heptan-7-one | 80% | orgsyn.org |

| 1-Methylcyclohexene | 1-Methyl-7-chloro-7-cyanobicyclo[4.2.0]octan-8-one | 86% | orgsyn.org |

| 2,3-Dimethyl-2-butene | 2,2,3,3-Tetramethyl-4-chloro-4-cyanocyclobutanone | 74% | orgsyn.org |

| (E)-2-Butene | trans-2,3-Dimethyl-4-chloro-4-cyanocyclobutanone | 86% | orgsyn.org |

Access to β-Lactone Structures

In addition to reacting with C=N and C=C bonds, the electrophilic nature of this compound allows it to participate in [2+2] cycloadditions with carbonyl compounds, specifically aldehydes, to form β-lactone (2-oxetanone) structures. soton.ac.uk This reaction pathway provides a direct route to highly functionalized four-membered oxygen-containing heterocycles. β-Lactones are not only found in natural products but are also versatile synthetic intermediates, capable of undergoing various ring-opening reactions to access other valuable functional groups. soton.ac.uknih.gov

The stereoselectivity of β-lactone formation is highly dependent on the substituents of both the ketene and the aldehyde. soton.ac.uk The reaction of this compound, considered an electrophilic ketene, with aldehydes is a key step in certain synthetic strategies. soton.ac.uk For example, while the highly electron-deficient this compound was found to be unreactive in certain thermal ketene-Claisen rearrangements, its ability to form β-lactone intermediates under different conditions highlights its utility. caltech.eduhud.ac.uk The development of catalytic, asymmetric versions of this cycloaddition is a significant area of research for accessing chiral β-lactones. soton.ac.uk

Enantioselective and Diastereoselective Synthetic Methodologies Employing this compound

Achieving stereocontrol in chemical reactions is a central goal of modern organic synthesis. wikipedia.org The development of methods that preferentially form one stereoisomer over another is crucial, especially in the synthesis of pharmaceuticals where biological activity is often confined to a single enantiomer or diastereomer. libretexts.org For reactions involving this compound, both substrate-controlled and catalyst-controlled strategies have been explored to achieve high levels of stereoselectivity. wikipedia.orglibretexts.org

Chiral Organocatalysis in Ketene Reactions

Asymmetric organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has emerged as a powerful alternative to traditional metal-based catalysts. nih.govthieme-connect.de Chiral Brønsted bases and other organocatalysts can effectively catalyze C-C and C-X bond-forming reactions with high stereochemical control. nih.gov In the context of this compound chemistry, chiral catalysts can be employed to create an asymmetric environment around the reacting species, influencing the transition state of the cycloaddition and leading to the preferential formation of one enantiomer. libretexts.org

For the Staudinger β-lactam synthesis, chiral amine catalysts can be used to promote the enantioselective cycloaddition of this compound to imines. dokumen.pub Similarly, in the formation of β-lactones, chiral catalysts can facilitate the enantioselective reaction between this compound and aldehydes. The design of novel bifunctional catalysts, such as chiral N,N'-dioxides, which can coordinate with reactants and direct the stereochemical outcome, represents a promising strategy. scu.edu.cn These catalysts can be structurally modified to optimize selectivity for a specific transformation. scu.edu.cn Although specific documented examples focusing solely on this compound with these advanced organocatalysts are emerging, the principles have been widely demonstrated for other ketenes and are directly applicable. nih.govnih.gov

Development of Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. wikipedia.org This is a key concept in controlling the stereochemical outcome of this compound cycloadditions. wikipedia.orguni-hamburg.debham.ac.uk

One common strategy is substrate-controlled asymmetric induction , where a chiral auxiliary is attached to one of the reactants (e.g., the imine or alkene). wikipedia.org In the Staudinger reaction, using a chiral imine allows the inherent chirality of the substrate to direct the approach of the achiral this compound, resulting in a diastereoselective synthesis of the β-lactam product. researchgate.net The steric and electronic properties of the chiral auxiliary play a crucial role in determining the facial selectivity of the cycloaddition. researchgate.net Similarly, the cycloaddition of this compound to chiral enol ethers can produce cyclobutanones with significant diastereomeric excess. capes.gov.br

Another approach is reagent-controlled asymmetric induction , where a chiral catalyst is used to generate a chiral transition state from achiral reactants. wikipedia.org This is the basis of the catalytic enantioselective methods discussed previously. For example, Lewis acid-catalyzed cycloadditions of ketenes with aldehydes to form β-lactones can be rendered asymmetric by using a chiral Lewis acid catalyst, which coordinates to the aldehyde and dictates the face of nucleophilic attack by the ketene. soton.ac.uk The development of such strategies is vital for producing enantiomerically pure four-membered ring compounds from simple, achiral starting materials. researchgate.net

Preparation of Polycyclic and Bridged Ring Architectures

The construction of polycyclic and bridged ring systems is a significant challenge in synthetic organic chemistry, often requiring multi-step sequences. nih.gov this compound provides an efficient entry point to these complex scaffolds, primarily through cycloaddition reactions. libretexts.orgnih.gov Ketenes are well-known for participating in [2+2] cycloadditions, and this compound's reactivity is harnessed to build strained four-membered rings that can serve as precursors to more elaborate structures. libretexts.org

The reaction of this compound with alkenes, dienes, and other unsaturated systems allows for the rapid assembly of cyclic frameworks. libretexts.orgnumberanalytics.com For instance, its [2+2] cycloaddition with an imine (a Staudinger synthesis) can yield spiro-β-lactams. The reaction with cyclohexanone-derived imines has been shown to produce both axial and equatorial conformers of the resulting spiro-β-lactams, which can then be resolved kinetically. researchgate.net This approach highlights the utility of this compound in creating stereochemically complex, fused ring systems.

Furthermore, intramolecular cycloadditions are a powerful strategy for creating polycyclic systems in a single step. nih.govnumberanalytics.com While specific examples involving this compound itself are not extensively detailed in the provided literature, the general principle involves tethering the ketene precursor to an unsaturated partner. Upon generation of the ketene, it can undergo an intramolecular cycloaddition to form bridged or fused ring systems, a strategy widely used in natural product synthesis. numberanalytics.com20.210.105 The synthesis of bridged bicyclo[m.n.2] ring systems, for example, has been achieved through rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions, demonstrating a modern approach to these challenging targets. nih.gov Carbene cascade reactions terminating in C-H bond insertion represent another advanced strategy for accessing functionalized bridged bicyclic systems from readily available starting materials like cyclic ketones. nih.gov

The table below summarizes representative cycloaddition strategies used to generate complex cyclic structures, a methodology applicable to reactive ketenes like this compound.

| Reaction Type | Reactants | Product Type | Complexity Generated |

| [2+2] Cycloaddition | Ketene + Alkene | Cyclobutanone | Four-membered ring |

| [2+2] Cycloaddition | Ketene + Imine | β-Lactam | Four-membered N-heterocycle |

| [4+2] Cycloaddition | Ketene (as dienophile) + Diene | Dihydropyranone | Six-membered O-heterocycle |

| Intramolecular Cycloaddition | Tethered Ketene-Alkene | Fused/Bridged Bicyclic System | Multiple rings in one step |

Generation and Synthetic Utility of Vinylogous Cyanoketenes

The principle of vinylogy describes the transmission of electronic effects through a conjugated system. nih.gov This concept can be extended to ketenes, leading to the formation of vinylogous ketenes. The generation of vinylogous cyanoketenes from this compound has been reported, specifically through its [2+2] cycloaddition with alkynes. acs.org

The process begins with the reaction of this compound with an alkyne, which forms a highly reactive cyclobutenone intermediate. This β-cyanocyclobutenone can then undergo a thermal, conrotatory electrocyclic ring-opening to generate a vinylogous cyanoketene. This reactive intermediate possesses a conjugated system where the ketene functionality is extended by a carbon-carbon double bond. acs.org

The synthetic utility of these vinylogous cyanoketenes lies in their extended reactivity. They can participate in further cycloadditions or react with nucleophiles at positions remote from the original ketene carbon, consistent with the principle of vinylogy. nih.gov This allows for the synthesis of more complex and functionalized structures. For instance, pyrolysis of certain Meldrum's acid derivatives can generate vinylogous ketenes that undergo subsequent electrocyclization reactions to form various heterocyclic systems. sci-hub.se

The general scheme for the generation of vinylogous cyanoketenes from this compound is outlined below.

| Step | Reactants | Intermediate/Product | Transformation |

| 1 | This compound + Alkyne | β-Cyanocyclobutenone | [2+2] Cycloaddition |

| 2 | β-Cyanocyclobutenone | Vinylogous Cyanoketene | Electrocyclic Ring Opening |

Integration of this compound into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that combine multiple reaction steps in a single pot, reducing waste and increasing operational simplicity. rsc.orgwikipedia.orgcaltech.edu These processes are hallmarks of green chemistry and are powerful tools for building molecular complexity rapidly. 20.210.105numberanalytics.com this compound, due to its high reactivity, is an excellent candidate for integration into such sequences.

A cascade reaction is defined as a process involving at least two consecutive reactions where each subsequent step occurs only because of the functionality formed in the preceding step, without the need to add new reagents. wikipedia.org The generation of vinylogous cyanoketenes from this compound and alkynes is an example of a two-step cascade: a cycloaddition followed by an electrocyclic ring-opening. acs.org

In the context of MCRs, where three or more reactants combine in a single operation, this compound can serve as a key reactive partner. kirj.eefrontiersin.org One documented example involves the multicomponent stereoselective synthesis of thiazetidines through the reaction of this compound with sulfur diimides. dntb.gov.ua MCRs often rely on the compatibility of various functional groups under a single set of reaction conditions, and the electrophilicity of this compound allows it to combine with various nucleophilic components. caltech.edu The development of microwave-assisted MCRs has further enhanced the efficiency and speed of synthesizing complex heterocyclic structures. beilstein-journals.org

The design of cascade reactions involving this compound allows for the strategic construction of complex natural products and other target molecules with high atom economy. rsc.orgwikipedia.org The ability to form multiple bonds and stereocenters in a single, orchestrated sequence makes this compound a valuable component in the synthetic chemist's toolbox for advanced organic synthesis.

Future Research Directions and Emerging Opportunities in Chlorocyanoketene Chemistry

Development of Novel and Sustainable Generation Methods for Chlorocyanoketene

The generation of this compound has traditionally relied on a limited number of methods, each with inherent drawbacks that present opportunities for innovation. The most common laboratory-scale synthesis involves the thermolysis of 4-azido-3-chloro-5-alkoxy-2(5H)-furanones. dokumen.puborgsyn.org While effective, this method utilizes azide (B81097) precursors, which are potentially explosive and raise safety concerns. orgsyn.org An alternative route, the dehydrohalogenation of chlorocyanoacetyl chloride, is hampered by the significant instability of the acid chloride precursor. orgsyn.org

Future research will undoubtedly focus on developing safer, more efficient, and sustainable methods for generating this compound. Key areas of exploration include:

Catalytic, Non-Azide Routes: Moving away from hazardous azide-based precursors is a primary goal. Research into catalytic methods, potentially using transition metal complexes, could enable the generation of this compound from more stable and readily available starting materials under milder conditions. This aligns with the broader push in chemistry towards greener and safer processes.

Flow Chemistry Systems: Generating the highly reactive this compound in a continuous flow system offers significant advantages. frontiersin.org This approach allows for the safe, on-demand production of the ketene (B1206846) at a low, steady concentration, which is immediately consumed in a subsequent reaction. orgsyn.org This minimizes decomposition and the risks associated with handling larger quantities of this unstable intermediate.

Photochemical and Electrochemical Methods: Light or electricity can provide the energy to drive the formation of reactive intermediates. Exploring photochemical methods, such as a modified Wolff rearrangement from a suitable α-diazocarbonyl precursor, or developing an electrochemical protocol for its generation could offer alternative, controlled, and potentially more sustainable synthetic pathways. dokumen.pub

| Current Generation Method | Precursor | Conditions | Advantages | Disadvantages |

| Thermolysis orgsyn.org | 4-Azido-3-chloro-5-isopropoxy-2(5H)-furanone | Toluene, reflux | Low ketene concentration, avoids tert-amines/metals | Use of potentially explosive azide precursor |

| Dehydrohalogenation orgsyn.org | Chlorocyanoacetyl chloride | Triethylamine | Avoids high temperatures | Precursor is extremely unstable, reaction can be low yielding |

This interactive table summarizes current generation methods for this compound.

Exploration of Undiscovered Reactivity Modes and Transformative Pathways

This compound is recognized as a potent electrophile, a characteristic that has been exploited predominantly in cycloaddition reactions. soton.ac.uk Its known chemistry is dominated by [2+2] cycloadditions with alkenes, imines, and alkynes to produce cyclobutanones, β-lactams, and cyclobutenones, respectively. escholarship.orgacademictree.orgacs.org However, the full scope of its reactivity remains to be explored.

Emerging opportunities lie in uncovering novel transformations:

Higher-Order Cycloadditions: While [2+2] and some [4+2] reactions are known, the potential of this compound in other pericyclic reactions, such as [3+2] or [8+2] cycloadditions with novel dipole or polyene partners, is an area of untapped potential. thieme-connect.deresearchgate.net

Cascade Reactions: The high reactivity of this compound can be harnessed to initiate complex cascade or tandem reaction sequences. An initial cycloaddition or nucleophilic addition could generate a reactive intermediate that undergoes subsequent, pre-programmed transformations, rapidly building molecular complexity from simple starting materials.

Reactions with Novel Nucleophiles: As a highly electron-deficient ketene, it is expected to react with a wide array of nucleophiles. soton.ac.ukcaltech.edu Systematic investigation of its reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles beyond those commonly employed could lead to the discovery of new synthetic methodologies for preparing valuable, highly functionalized acyclic compounds.

Vinylogous Reactivity: The cycloaddition of this compound to alkynes has been shown to generate vinylogous cyanoketenes. academictree.org These extended conjugated systems present their own unique reactivity patterns, opening a new branch of ketene chemistry that warrants further investigation.

Advancements in Catalytic Asymmetric Synthesis using this compound

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis. frontiersin.orguclm.es While the asymmetric catalysis of ketene reactions, in general, has seen tremendous progress, its application to the highly reactive this compound remains a significant challenge and a compelling future direction. nih.govacs.org The primary goal is to control the formation of new stereocenters during the addition to the ketene C=C bond, yielding enantioenriched products. nih.gov

Key research areas are expected to include:

Development of Specialized Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids, N-heterocyclic carbenes (NHCs), and chiral phosphoric acids (CPAs), have proven effective for various ketene transformations. nih.govsioc-journal.cnrsc.org Future work will involve designing and optimizing these catalysts specifically for this compound. The challenge lies in achieving high reactivity and selectivity, as the catalyst must effectively differentiate the enantiotopic faces of the ketene without being deactivated by it.

Chiral Lewis Acid Catalysis: The electrophilicity of this compound could be modulated by coordination to a chiral Lewis acid. This strategy could be particularly useful in controlling the stereochemical outcome of cycloaddition reactions with various ketenophiles.

Stereodivergent Synthesis: An ambitious goal is the development of catalyst-controlled stereodivergent methods. By simply changing the catalyst or reaction conditions, one could selectively access any of the possible stereoisomers of the product from the same set of starting materials.

| Catalyst Class | General Application in Ketene Chemistry | Potential Application for this compound | Reference |

| Cinchona Alkaloids | Asymmetric alcoholysis, aminolysis, cycloadditions | Enantioselective synthesis of chiral esters, amides, and β-lactams | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Enantioselective [4+2] cycloadditions | Stereocontrolled synthesis of dihydropyranones and other heterocycles | sioc-journal.cn |

| Chiral Phosphoric Acids (CPAs) | Enantioselective protonation, Friedel-Crafts reactions | Asymmetric synthesis of C-acylated pyrroles and other α-stereogenic ketones | rsc.org |

| Peptide Catalysts | C-C bond forming reactions, epoxidations | Asymmetric additions and cycloadditions | ethz.chnih.gov |

This interactive table highlights promising catalyst classes for the asymmetric synthesis using this compound.

Interdisciplinary Applications in Engineered Materials Synthesis

The unique bifunctional nature of this compound (possessing both chloro and cyano groups) makes its derivatives attractive building blocks for materials science, an area that has been largely unexplored. The products of its cycloaddition reactions are highly functionalized molecules that could serve as novel monomers for polymerization.

Future research could bridge organic synthesis with materials science through:

Functional Polymers: The β-lactam, cyclobutanone (B123998), or other heterocyclic products derived from this compound can be designed as monomers. dokumen.puborgsyn.org For example, ring-opening polymerization of β-lactams could lead to novel polyamides, while the cyano and chloro groups could be used for post-polymerization modification, allowing for the fine-tuning of material properties such as solubility, thermal stability, or optical characteristics.

High-Performance Materials: The polar cyano group can enhance intermolecular interactions, potentially leading to materials with high strength or specific liquid crystalline properties. The chlorine atom can serve as a site for cross-linking, creating robust polymer networks, or as a leaving group for further functionalization.

Biodegradable Materials: Inspired by work on other ketenes, it may be possible to design this compound-derived monomers that can be incorporated into polymers with tailored biodegradability, addressing environmental concerns. a-star.edu.sg

Integration of Machine Learning and Advanced Computational Modeling for Predictive Synthesis

The intersection of computational chemistry and machine learning (ML) is set to accelerate the pace of discovery in all areas of chemistry, including that of reactive intermediates like this compound. a-star.edu.sgacs.orgchemrxiv.org

Emerging opportunities in this domain include:

Predictive Reactivity Models: ML algorithms can be trained on existing experimental data from the broader field of ketene chemistry to predict the outcomes of this compound reactions. chemrxiv.org This would enable researchers to perform in silico screening of vast numbers of potential reactants, identifying promising candidates for novel transformations before embarking on laboratory work.

Mechanism Elucidation: High-level quantum mechanical calculations can provide deep insight into the transition states and intermediates of this compound reactions. researchgate.net This is crucial for understanding the factors that control reactivity and selectivity, particularly in complex asymmetric catalytic cycles. For instance, computational studies can help rationalize the stereochemical outcomes of Staudinger reactions. researchgate.net

Catalyst Design and Optimization: Computational screening and ML models can be employed to design new chiral catalysts for asymmetric reactions. By modeling the interactions between the catalyst, this compound, and the substrate, researchers can rationally design catalysts with optimal steric and electronic properties for high enantioselectivity, significantly reducing the trial-and-error component of catalyst development. acs.org Microkinetic simulations, which have been used to model ketene generation in other catalytic systems, could be adapted to optimize reaction conditions for both the formation and subsequent reactions of this compound. researchgate.netrsc.org

Q & A

Q. What are the primary synthetic routes for chlorocyanoketene, and how do experimental conditions influence yield and purity?

this compound is typically synthesized via dehydrohalogenation of α-chloro-α-cyanoketene precursors under inert conditions. Yield optimization requires precise control of temperature (e.g., -78°C to 0°C) and solvent polarity (e.g., THF vs. dichloromethane). Purity is enhanced by rapid quenching and chromatographic purification to prevent dimerization or side reactions. Experimental protocols should include NMR and IR spectroscopy for real-time monitoring of intermediate stability .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from related ketenes?

Key characterization methods include:

- IR Spectroscopy : A strong absorption band near 2100 cm⁻¹ (C≡N stretch) and 1650–1750 cm⁻¹ (C=O stretch).

- NMR Spectroscopy : Distinctive deshielded carbonyl carbon signals (δ 180–200 ppm in ¹³C NMR) and coupling patterns in ¹H NMR for the cyanide group.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to Cl, CN, and ketene fragments. Contamination by hydrolysis products (e.g., carboxylic acids) can obscure signals, necessitating anhydrous conditions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is moisture-sensitive and can release toxic HCl or HCN upon decomposition. Protocols must include:

- Use of gloveboxes or Schlenk lines under nitrogen/argon.

- Immediate neutralization of spills with dry sodium bicarbonate.

- Personal protective equipment (PPE) such as nitrile gloves and gas-tight goggles. Safety data should be cross-referenced with institutional guidelines and Material Safety Data Sheets (MSDS) .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) explain the selectivity between δ-lactam and β-lactam formation in Staudinger reactions involving this compound?

DFT studies reveal that δ-lactam formation is thermodynamically favored over β-lactams due to lower activation energy in the zwitterionic intermediate pathway. The nucleophilic attack by unsaturated imines occurs preferentially at the β-conjugated position, driven by electron delocalization in the ketene moiety. ELF (Electron Localization Function) analysis further confirms bonding changes via retro-donation processes, ruling out electrocyclic mechanisms .

Q. What methodological strategies resolve contradictions between experimental and computational data on this compound’s reactivity?

Contradictions often arise from solvent effects or implicit vs. explicit solvation models in simulations. To address this:

- Experimental : Use kinetic isotope effects (KIE) or isotopic labeling to trace reaction pathways.

- Computational : Incorporate solvent models (e.g., PCM or SMD) and validate with experimental activation parameters (ΔH‡, ΔS‡). Cross-validation with multiple methods (e.g., NMR kinetics and DFT) enhances reliability .

Q. How can stereoelectronic effects be leveraged to control regioselectivity in this compound cycloadditions?

Substituent tuning on the imine component alters electron density at the reaction site. For example:

- Electron-withdrawing groups (EWGs) on imines favor δ-lactam formation by stabilizing zwitterionic intermediates.

- Steric hindrance at the imine nitrogen directs attack to less hindered positions. Systematic variation of imine substituents paired with NBO (Natural Bond Orbital) analysis can predict regioselectivity trends .

Q. What are the limitations of current synthetic protocols for this compound, and how can they be methodologically improved?

Limitations include:

- Rapid decomposition at ambient temperatures.

- Low solubility in nonpolar solvents. Proposed improvements:

- Use of flow chemistry to minimize residence time.

- Stabilization via coordination with Lewis acids (e.g., AlCl₃).

- Alternative precursors (e.g., silyl-protected ketenes) to enhance shelf stability .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products